molecular formula C10H9NO3 B11773223 Furo[2,3-b]pyridine-6-carboxylic acid, ethyl ester CAS No. 190957-86-9

Furo[2,3-b]pyridine-6-carboxylic acid, ethyl ester

Cat. No.: B11773223
CAS No.: 190957-86-9
M. Wt: 191.18 g/mol
InChI Key: RGGKWHMLQFIGBT-UHFFFAOYSA-N
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Description

Ethyl furo[2,3-b]pyridine-6-carboxylate is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl furo[2,3-b]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the desired furo[2,3-b]pyridine ring system . The reaction is usually carried out in an organic solvent like toluene at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of ethyl furo[2,3-b]pyridine-6-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl furo[2,3-b]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl furo[2,3-b]pyridine-6-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl furo[2,3-b]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the case of antimicrobial activity, it may disrupt the cell membrane or interfere with essential metabolic processes of the microorganisms .

Comparison with Similar Compounds

Similar Compounds

    Furo[2,3-b]pyridine derivatives: These compounds share the same core structure but differ in the substituents attached to the ring system.

    Pyrazolopyridine derivatives: These compounds have a similar fused ring system but with a pyrazole ring instead of a furan ring.

    Pyrrolopyridine derivatives: These compounds feature a pyrrole ring fused to a pyridine ring.

Uniqueness

Ethyl furo[2,3-b]pyridine-6-carboxylate is unique due to its specific structural arrangement and the presence of an ester functional group.

Properties

IUPAC Name

ethyl furo[2,3-b]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-2-13-10(12)8-4-3-7-5-6-14-9(7)11-8/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGKWHMLQFIGBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C1)C=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441705
Record name Furo[2,3-b]pyridine-6-carboxylic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190957-86-9
Record name Furo[2,3-b]pyridine-6-carboxylic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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